4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-benzylaniline)
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Overview
Description
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline is a complex organic compound with a molecular formula of C27H26N4O. This compound features a benzyl group attached to an aniline moiety, which is further connected to a 1,3,4-oxadiazole ring. The presence of multiple aromatic rings and functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the benzylamino group: This step involves the nucleophilic substitution of an appropriate benzyl halide with an aniline derivative.
Final coupling: The oxadiazole intermediate is then coupled with the benzylamino-substituted aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine
- N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
- Benzylamine
Uniqueness
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring is particularly noteworthy, as it is less common in similar compounds and contributes to its unique properties.
Properties
CAS No. |
103494-68-4 |
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Molecular Formula |
C28H24N4O |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C28H24N4O/c1-3-7-21(8-4-1)19-29-25-15-11-23(12-16-25)27-31-32-28(33-27)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2 |
InChI Key |
CUFHAMKGEOJXBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NCC5=CC=CC=C5 |
Synonyms |
2,5-Bis-(4-N-benzylaminophenyl)-1,3,4-oxadiazole |
Origin of Product |
United States |
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